molecular formula C12H18BrNS B13236712 N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine

N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine

Cat. No.: B13236712
M. Wt: 288.25 g/mol
InChI Key: FKZDPUCBSKYWLY-UHFFFAOYSA-N
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Description

N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine is a structurally complex amine derivative featuring a 3-methylcyclohexan-1-amine core linked to a 4-bromo-substituted thiophene ring via a methylene bridge. The compound’s molecular formula is C₁₂H₁₇BrNS, with a calculated molecular weight of 287.27 g/mol. The 3-methylcyclohexane moiety introduces steric effects, while the bromothiophene group contributes electronic modulation due to the electronegative bromine atom. The stereochemical configuration of the compound, if present, could influence its physicochemical properties, as seen in related amines synthesized via biocatalytic methods .

Properties

Molecular Formula

C12H18BrNS

Molecular Weight

288.25 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine

InChI

InChI=1S/C12H18BrNS/c1-9-3-2-4-11(5-9)14-7-12-6-10(13)8-15-12/h6,8-9,11,14H,2-5,7H2,1H3

InChI Key

FKZDPUCBSKYWLY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NCC2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 3-methylcyclohexan-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Thiophene derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The brominated thiophene ring may play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Core Structure :

  • The target compound shares the 3-methylcyclohexan-1-amine core with 1c (), but diverges via substitution with a bromothiophene group. In contrast, the compound from features a 4-ethylcyclohexane and a pyrrolidine-containing side chain, highlighting variability in steric and electronic profiles .

Substituent Effects: The bromothiophene group in the target compound increases molecular weight and lipophilicity compared to the simpler 3-methylcyclohexan-1-amine (1c). This could enhance membrane permeability in biological systems but may reduce solubility in polar solvents.

This suggests that similar stereoselective methods could theoretically be applied to the target compound if stereocenters are present.

Research Implications and Gaps

Synthetic Methodology : Conventional organic synthesis routes (e.g., nucleophilic substitution or reductive amination) are likely employed for the target compound, but evidence is lacking. Biocatalytic strategies, as used for 1c , could offer stereochemical control if applicable .

Physicochemical Properties: The bromothiophene group’s impact on electronic properties (e.g., dipole moments, π-π interactions) warrants further study, particularly in comparison to non-halogenated analogs like benzimidazole derivatives () .

Biological Activity

N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine is an organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated thiophene ring attached to a cyclohexane structure. Its molecular formula is C12H18BrNSC_{12}H_{18}BrNS with a molecular weight of 288.25 g/mol.

PropertyValue
Molecular FormulaC12H18BrNS
Molecular Weight288.25 g/mol
IUPAC NameThis compound
InChI KeyFKZDPUCBSKYWLY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves reductive amination of 4-bromothiophene-2-carbaldehyde with 3-methylcyclohexan-1-amine, often using sodium triacetoxyborohydride as a reducing agent in dichloromethane.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The presence of the thiophene ring is believed to enhance the interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is hypothesized to involve the modulation of specific signaling pathways associated with cancer cell proliferation and apoptosis. The brominated thiophene moiety may contribute to its ability to interact with cellular receptors or enzymes involved in these pathways.

The exact mechanism of action remains under investigation, but it is thought that this compound interacts with various molecular targets, possibly including enzymes or receptors that play critical roles in biological processes such as cell signaling and metabolism.

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies demonstrated that compounds bearing similar structural features exhibited cytotoxic effects on various cancer cell lines, indicating potential use as therapeutic agents. Further research would be necessary to establish the specific effects of this compound on cancer cells .

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